molecular formula C7H9ClF2N2O B2354462 (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride CAS No. 2377031-35-9

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride

Cat. No.: B2354462
CAS No.: 2377031-35-9
M. Wt: 210.61
InChI Key: ZJQFKJWHYZJWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two fluorine atoms at the 4 and 5 positions and a methoxy group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride typically involves the reaction of 4,5-difluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways involving hydrazine derivatives.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form azo compounds.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with hydrazine derivatives. The compound can also participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)hydrazine;hydrochloride
  • (4-Fluoro-3,5-dimethylphenyl)hydrazine;hydrochloride
  • (5-Chloro-2-methoxyphenyl)hydrazine;hydrochloride

Uniqueness

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other phenylhydrazine derivatives. The methoxy group at the 2 position also contributes to its distinct properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

(4,5-difluoro-2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c1-12-7-3-5(9)4(8)2-6(7)11-10;/h2-3,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFKJWHYZJWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.